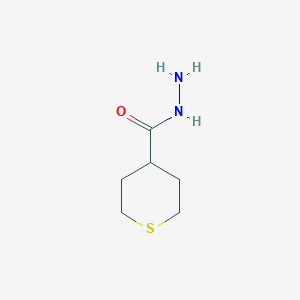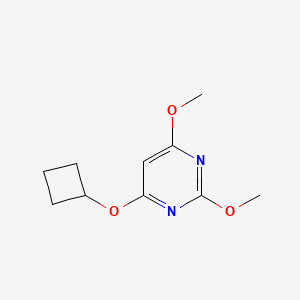
5-(Bromoacetyl)pyrimidine-2,4(1h,3h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Bromoacetyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a bromoacetyl group attached to the pyrimidine ring, which imparts unique chemical properties and reactivity. Pyrimidine derivatives are widely studied due to their significant biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromoacetyl)pyrimidine-2,4(1H,3H)-dione typically involves the bromination of acetylpyrimidine derivatives. One common method is the reaction of 5-acetylpyrimidine-2,4(1H,3H)-dione with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
5-(Bromoacetyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted derivatives.
Oxidation: The compound can be oxidized to form higher oxidation state derivatives, which may exhibit different chemical and biological properties.
Reduction: Reduction reactions can convert the bromoacetyl group to other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents such as tetrahydrofuran (THF) or ether.
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives, which can be further functionalized for various applications in medicinal chemistry and materials science.
科学研究应用
5-(Bromoacetyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives with potential biological activities.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving pyrimidine metabolism.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties, such as polymers and dyes.
作用机制
The mechanism of action of 5-(Bromoacetyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt biological pathways and processes, making the compound a valuable tool for studying enzyme function and developing therapeutic agents.
相似化合物的比较
Similar Compounds
5-Acetylpyrimidine-2,4(1H,3H)-dione: Lacks the bromoacetyl group, resulting in different reactivity and biological activity.
5-(Chloroacetyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a chloroacetyl group, which may exhibit different chemical properties and reactivity.
5-(Fluoroacetyl)pyrimidine-2,4(1H,3H)-dione:
Uniqueness
5-(Bromoacetyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the bromoacetyl group, which imparts specific reactivity and allows for the formation of covalent bonds with biological targets. This property makes it a valuable compound for studying enzyme inhibition and developing therapeutic agents with targeted mechanisms of action.
属性
CAS 编号 |
34034-07-6 |
|---|---|
分子式 |
C6H5BrN2O3 |
分子量 |
233.02 g/mol |
IUPAC 名称 |
5-(2-bromoacetyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H5BrN2O3/c7-1-4(10)3-2-8-6(12)9-5(3)11/h2H,1H2,(H2,8,9,11,12) |
InChI 键 |
DGMCKJPPFSDVCN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC(=O)N1)C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4,8-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B13117615.png)
![1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide](/img/structure/B13117620.png)
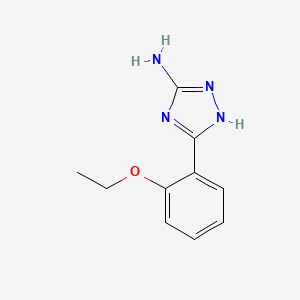
![D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-](/img/structure/B13117635.png)
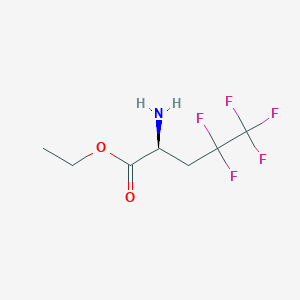
![3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B13117640.png)

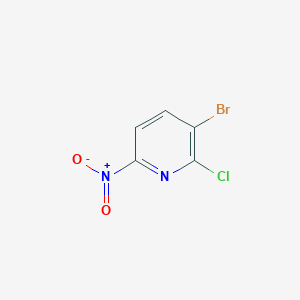
![Thiazolo[4,5-b]pyridine,2-(ethylsulfonyl)-6-methyl-](/img/structure/B13117675.png)
